molecular formula C11H10N2O2 B189425 1-Benzyluracil CAS No. 717-00-0

1-Benzyluracil

Cat. No.: B189425
CAS No.: 717-00-0
M. Wt: 202.21 g/mol
InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
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Description

1-Benzyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the substitution of a benzyl group at the nitrogen atom in position 1 of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyluracil can be synthesized through several methods. One common approach involves the alkylation of uracil derivatives. For instance, the Hilbert-Johnson reaction can be employed, where trimethylsilyl derivatives of uracil are alkylated using benzyl bromide . Another method involves the lithiation of uracil derivatives followed by reaction with benzyl halides .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyluracil undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Benzyl bromide, sodium hydride, and dimethylformamide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various benzyl-substituted uracil derivatives.

    Oxidation Products: Oxidized forms of this compound with additional functional groups.

    Reduction Products: Reduced derivatives with altered electronic properties.

Scientific Research Applications

1-Benzyluracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying nucleobase chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyluracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, potentially inhibiting their activity. This can lead to disruptions in nucleic acid synthesis and function, which is the basis for its potential therapeutic applications.

Comparison with Similar Compounds

    1-Methyluracil: Similar structure but with a methyl group instead of a benzyl group.

    6-Benzyluracil: Benzyl group attached at position 6 instead of position 1.

    5-Benzyluracil: Benzyl group attached at position 5.

Uniqueness: 1-Benzyluracil is unique due to the specific positioning of the benzyl group at the nitrogen atom in position 1, which imparts distinct chemical and biological properties compared to its analogs. This unique structure influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPQVFJJKEBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285494
Record name 1-Benzyluracil
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-00-0
Record name NSC42056
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Record name 1-Benzyluracil
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Record name 1-Benzyluracil
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 10 g (89 mmol) of uracil and 24.6 g of potassium carbonate in 350 mL DMF was stirred for 12 hours at room temperature, after which 16.5 mL (139 mmol) of benzyl bromide was added and the reaction allowed to continue for 2 days at room temperature. The undissolved residue was removed by filtration and the solvent removed from the filtrate under reduced pressure. 150 mL water was added to the residue and the mixture extracted 3 times with 100 mL methylene chloride. The collected methylene chloride fractions were washed with water, dried over MgSO4 and evaporated to dryness under reduced pressure. The residue was treated with a small amount of chloroform/methanol 40:1 from which 1-benzyluracil partially crystallizes. 2.6 g 1-benzyluracil was isolated by filtration and the rest was isolated by preparative column chromatography, using chloroform/methanol 40:1 giving a yield of 3.95 g (22%)(m.p. 168–170° C., Lit. 168–170° C., Kundu et al., J. Chem. Soc. Perkin Trans 1, 1985, 1295).
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Synthesis routes and methods III

Procedure details

This experiment was performed to verify the role of DMSO solvent in the generation of the bromine electrophile. Thus, this synthesis was done following the same procedure as for the synthesis of 1-benzyl-5-bromouracil, with the sole exception that DMSO was replaced by dimethylformamide (DMF), as solvent. Extraction was done by water-EtOAc and crystallization was done from EtOAc-Hexanes. After filtration, washing with hexanes and drying under high vacuum, 1.4 g of pure 1-benzyluracil, was isolated, as clean white crystals with properties shown below.
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Synthesis routes and methods IV

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In accordance with this process, 6-Chlorouracil (1) is alkylated with 2-(bromomethyl)benzonitrile in the presence of NaH and LiBr in a mixture of DMF-DMSO to produce the N-benzyluracil derivative (2) in 54% yield. Compound (2) is further alkylated with iodomethane and NaH in DMF/THF to give the 1,3 disubstituted uracil (3) in 72% yield. Subsequent displacement of chlorouracil (IV) with 3(R)-aminopiperidine dihydrochloride in the presence of either NaHCO3 in hot methanol or K2CO3 in aqueous isopropanol provides alogliptin (4), which is isolated as the corresponding benzoate salt by treatment with benzoic acid in ethanol. The overall yield of this three-stage process is ˜20-25%. One of the disadvantages of above described process is the difficulty to separate and purify mixtures of solvents with high boiling point (for example, DMF/DMSO) for recycling. Another disadvantage is the usage of hazardous materials such as sodium hydride, which requires anhydrous solvents as a reaction media.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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